molecular formula C8H14O4 B101244 Dimethyl 3-methylglutarate CAS No. 19013-37-7

Dimethyl 3-methylglutarate

Cat. No. B101244
CAS RN: 19013-37-7
M. Wt: 174.19 g/mol
InChI Key: YIJLMTNDXYVGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3-methylglutarate is a chemical compound that has been utilized in various synthetic applications. It serves as a reagent for the diastereoselective synthesis of functionalized 5,6-dihydro-2H-pyran-2-ones, which are compounds of interest due to their potential as protease inhibitors . This compound is also related to other dimethyl esters and has been used in the synthesis of complex molecular structures, such as polyquinanes , and in the preparation of branched-chain nucleoside analogues .

Synthesis Analysis

The synthesis of this compound involves condensation reactions with other compounds. For instance, its condensation with aldehydes leads to the formation of 6-substituted 5,6-dihydro-2H-pyran-2-ones, which involves an aldolisation followed by cyclization . Additionally, it has been used as a starting material for the synthesis of complex polyquinane derivatives . The synthesis of related compounds, such as 3,3-dimethylated branched fatty acids, has been achieved through anodic synthesis using this compound derivatives .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been a subject of interest in various studies. For example, the crystal structure of a derivative of dimethyl (2S,3S)-2-allyl-3-hydroxyglutarate has been solved to establish the stereochemical course of a microbial reaction . The molecular complexity achieved through reactions involving this compound is exemplified by the synthesis of polyquinane derivatives, which have unique structures and have been examined in terms of strain energy and steric accessibility .

Chemical Reactions Analysis

This compound participates in a variety of chemical reactions. It has been used in aldolisation and cyclization reactions to produce dihydropyranones . The compound's derivatives have also been involved in retro-Claisen reactions, as observed in the study of polyquinane derivatives . Furthermore, the synthesis of 3,3-dimethylated branched fatty acids via anodic synthesis demonstrates the versatility of this compound in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are crucial for their application in synthesis. For instance, the inability of certain derivatives to assume a cis-dienoid structure due to steric hindrance has been noted, which influences their physical properties . The physico-chemical properties of 3-methyl and 3,3-dimethyl derivatives of certain dihydroisoquinolines have been characterized through IR, UV, and NMR spectroscopy, providing insights into their behavior in different states . The physical state of the synthesized 3,3-dimethylated branched fatty acids, ranging from liquid to solid depending on the chain length, is another aspect of the physical properties of these compounds .

Scientific Research Applications

Catalytic Reactions and Organic Synthesis

Dimethyl 3-methylglutarate has been explored in the context of organic synthesis and catalytic reactions. One study discusses its role in the formation of 6-substituted 5,6-dihydro-2H-pyran-2-ones through aldolisation followed by cyclization when condensed with aldehydes. This process is significant for producing compounds that could be potential protease inhibitors (Audin, Piveteau, Dussert, & Paris, 1999). In another research, this compound was used for the enantioselective hydrolysis to synthesize (R)- and (S)-4-Amino-3-methylbutanoic acids, showcasing its utility in chemoenzymatic synthesis (Andruszkiewicz, Barrett, & Silverman, 1990).

Chemical and Biochemical Studies

This compound has also been involved in studies focusing on chemical and biochemical processes. For instance, the thermal dimerization of methyl acrylate to dimethyl 2-methyleneglutarate was conducted at high temperatures and pressures, highlighting the compound's potential in high-pressure-high-temperature reactions (Metzger & Köll, 1983). Furthermore, the study of its derivatives, like dimethyl 3-phenylglutarate, in the context of asymmetric hydrolysis catalyzed by immobilized phospholipase A1, illustrates its relevance in enzymatic research (Cabrera et al., 2008).

Material Science and Nanotechnology

In material science, the use of this compound in the synthesis of various chemicals, like the preparation of 3,3-dimethylated branched fatty acids via anodic synthesis, shows its versatility in chemical manufacturing (Kimura & Tanaka, 1958). Additionally, it has found applications in nanotechnology, such as in the synthesis of nanocatalysts for chemical reduction processes (Begum et al., 2019).

Mechanism of Action

Target of Action

Dimethyl 3-methylglutarate is primarily used as a building block in chemoenzymatic asymmetric synthesis . It doesn’t have a specific biological target, but rather serves as a precursor in the synthesis of other compounds.

Mode of Action

As a chemical precursor, this compound interacts with its targets through chemical reactions. For instance, it can undergo enantioselective hydrolysis with pig liver esterase to produce ®- and (S)-4-amino-3-methylbutanoic acids .

Biochemical Pathways

The products of its reactions, such as ®- and (s)-4-amino-3-methylbutanoic acids, can be involved in various biochemical processes depending on their structure and properties .

Result of Action

The primary result of this compound’s action is the production of other compounds through chemical reactions. For example, it can be used in the synthesis of optically active form of verrucarinic acid derivative .

properties

IUPAC Name

dimethyl 3-methylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-6(4-7(9)11-2)5-8(10)12-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJLMTNDXYVGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334094
Record name Dimethyl 3-methylglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19013-37-7
Record name Dimethyl 3-methylglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 3-methylglutarate
Reactant of Route 2
Reactant of Route 2
Dimethyl 3-methylglutarate
Reactant of Route 3
Reactant of Route 3
Dimethyl 3-methylglutarate
Reactant of Route 4
Reactant of Route 4
Dimethyl 3-methylglutarate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethyl 3-methylglutarate
Reactant of Route 6
Reactant of Route 6
Dimethyl 3-methylglutarate

Q & A

Q1: How is dimethyl 3-methylglutarate synthesized using photochemical reactions?

A1: this compound can be synthesized via photochemical chlorocarbonylation. [] In this process, 3-methylbutanoic acid reacts with oxalyl chloride under irradiation. Subsequent methanolysis of the reaction product yields this compound. [] This method offers an alternative to traditional synthetic routes.

Q2: Can this compound be used as a starting material for synthesizing more complex molecules?

A2: Yes, this compound serves as a valuable precursor in the synthesis of natural products. For instance, it is used in the synthesis of verrucarin A and 3α‐hydroxyverrucarin A. [] Additionally, it plays a crucial role in the structural elucidation of roridin H, a potent antibiotic. [] this compound can be transformed into optically active derivatives of verrucarinic acid, highlighting its versatility in complex molecule synthesis. []

Q3: What is the role of this compound in understanding the structure of roridin H?

A3: this compound is a key degradation product of roridin H. [] Hydrolysis of roridin H under basic conditions yields verrucarol and myrothecinic acid. [] Further treatment of a myrothecinic acid derivative leads to the formation of this compound, confirming the presence of specific structural motifs within the parent molecule. []

Q4: Can enzymes be used to obtain enantiomerically pure compounds from this compound?

A4: Yes, pig liver esterase (PLE) exhibits enantioselectivity towards this compound. [, ] PLE selectively hydrolyzes one of the ester groups in this compound, yielding methyl (R)-3-methylglutarate. [, ] This enantioselective reaction provides a pathway for synthesizing both (R)- and (S)-4-amino-3-methylbutanoic acids, valuable building blocks for pharmaceuticals and other bioactive compounds. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.